molecular formula C12H11NO2 B071354 (4-pyridin-2-yloxyphenyl)methanol CAS No. 194017-70-4

(4-pyridin-2-yloxyphenyl)methanol

Cat. No.: B071354
CAS No.: 194017-70-4
M. Wt: 201.22 g/mol
InChI Key: ZDTXOQRCIVCMLT-UHFFFAOYSA-N
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Description

(4-pyridin-2-yloxyphenyl)methanol is a versatile bispyridyl ether derivative and benzyl alcohol analog of significant interest in medicinal chemistry and drug discovery research. This compound features a central phenyl ring substituted with a pyridyloxy group at the 4-position and a hydroxymethyl group, creating a multifunctional scaffold ideal for further chemical elaboration. Its primary research value lies in its role as a key synthetic intermediate or building block for the construction of more complex molecules, particularly kinase inhibitors and other biologically active heterocyclic compounds. The ether and alcohol functionalities provide handles for derivatization, such as etherification, esterification, or conversion to other functional groups, enabling structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyridin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXOQRCIVCMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591333
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194017-70-4
Record name {4-[(Pyridin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 2 Yloxyphenyl Methanol and Its Analogues

Established Strategies for the Construction of the (4-pyridin-2-yloxyphenyl)methanol Core

The construction of the this compound scaffold is primarily achieved through a two-stage process: formation of the diaryl ether linkage and subsequent modification of a functional group to yield the hydroxymethyl moiety.

Approaches to the Aryloxy Ether Linkage Formation (e.g., copper-catalyzed O-arylation)

The critical step in synthesizing the core structure is the formation of the ether bond between the pyridyl and phenyl rings. Two principal methods are established for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed O-arylation.

A common SNAr approach involves the reaction of a phenol (B47542) with an activated halo- or fluoro-pyridine. For example, the precursor 4-(pyridin-2-yloxy)benzaldehyde (B61630) can be synthesized by treating 4-hydroxybenzaldehyde (B117250) with 2-fluoropyridine. nih.gov The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a strong base such as sodium hydride (NaH) to deprotonate the phenol, which then acts as a nucleophile. nih.gov

Alternatively, the Ullmann condensation, a copper-catalyzed O-arylation, represents a powerful method for forming this type of diaryl ether linkage. libretexts.orgmdpi.com This reaction typically involves coupling an aryl halide with an alcohol or phenol. In the context of synthesizing the target scaffold, this would involve reacting a 2-halopyridine with 4-hydroxybenzaldehyde or a related phenol. Modern advancements in copper catalysis utilize various ligands to facilitate the reaction under milder conditions and with broader substrate scope. libretexts.orglibretexts.org For instance, ligands such as 1,10-phenanthrolines or oxalamides can enhance the efficiency of the copper catalyst, enabling the coupling of (hetero)aryl bromides or iodides with phenols. libretexts.orglibretexts.org

MethodReactantsCatalyst/ReagentsTypical ConditionsRef.
Nucleophilic Aromatic Substitution (SNAr) 4-hydroxybenzaldehyde + 2-fluoropyridineSodium Hydride (NaH)DMF, 120-160°C nih.gov
Copper-Catalyzed O-arylation (Ullmann) 4-hydroxy-functionalized phenyl ring + 2-halopyridineCopper salt (e.g., CuI) + LigandVaries (e.g., base, solvent) libretexts.orglibretexts.org

Introduction of the Hydroxymethyl Functional Group (e.g., reduction of carbonyl precursors, Grignard additions)

Once the diaryl ether linkage is in place, the final step is the generation of the hydroxymethyl group. The most direct method is the reduction of a carbonyl precursor, typically the corresponding aldehyde, 4-(pyridin-2-yloxy)benzaldehyde. nih.gov

This reduction can be efficiently achieved using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are commonly used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at mild temperatures. bath.ac.ukresearchgate.net For instance, the reduction of the analogous compound (4-chlorophenyl)(pyridin-2-yl)ketone to the corresponding alcohol proceeds in near-quantitative yield with KBH₄ in methanol. bath.ac.ukresearchgate.net For less reactive carbonyl precursors, such as esters, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) in an ether solvent like tetrahydrofuran (B95107) (THF) can be employed. wikipedia.org

Precursor Functional GroupReducing AgentSolventKey FeaturesRef.
Aldehyde/KetoneSodium Borohydride (NaBH₄)Methanol/EthanolMild, selective for carbonyls researchgate.net
Aldehyde/KetonePotassium Borohydride (KBH₄)MethanolHigh yield, mild conditions bath.ac.uk
Ester/Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)THFPowerful, reduces most carbonyls wikipedia.org

Another established strategy to introduce a substituted carbinol group involves the addition of organometallic reagents, such as Grignard reagents, to the aldehyde precursor. mt.com For example, reacting 4-(pyridin-2-yloxy)benzaldehyde with methylmagnesium bromide would yield the chiral secondary alcohol, (1-(4-(pyridin-2-yloxy)phenyl)ethanol), an analogue of the target compound. This approach allows for the introduction of various alkyl or aryl groups, expanding the structural diversity of the resulting alcohol derivatives.

Novel Synthetic Routes and Mechanistic Investigations in this compound Synthesis

Beyond the established two-step sequences, other synthetic strategies and transformations are being explored to access this compound and its analogues, sometimes involving different bond-forming logic or reaction mechanisms.

Lewis Acid-Catalyzed Carbinol Formation with Related Aldehydes and Aromatic Nucleophiles

A novel approach to forming analogues of this compound involves the Lewis acid-catalyzed addition of aromatic nucleophiles to the aldehyde precursor, 4-(pyridin-2-yloxy)benzaldehyde. This reaction, a type of Friedel-Crafts alkylation, can generate complex diaryl- or triarylmethanol structures. nih.govncert.nic.in

The mechanism involves the activation of the aldehyde's carbonyl group by a Lewis acid (e.g., AlCl₃, BF₃·Et₂O). nih.gov This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by an electron-rich aromatic nucleophile, such as benzene (B151609), toluene, or anisole. nih.gov The initial product is a diarylmethanol derivative where the newly formed C-C bond is between the carbinol carbon and the aromatic nucleophile. This strategy is particularly useful for synthesizing derivatives with multiple aryl substituents on the methanol carbon, which are of interest in materials science and as ligand scaffolds.

Hydrolytic Transformations Leading to Analogous Pyridyl-Methanol Ligands

Hydrolysis serves as a crucial transformation in synthetic routes where the hydroxymethyl group is masked as an ester to prevent unwanted side reactions during preceding steps. nih.gov An alternative synthetic strategy could involve the O-arylation of a protected hydroxymethylphenyl precursor, such as 4-(acetoxymethyl)phenol, with a 2-halopyridine.

Stereoselective Synthesis and Chirality in this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess one or more chiral centers, leading to the existence of enantiomers. For example, the addition of a Grignard reagent to 4-(pyridin-2-yloxy)benzaldehyde, as mentioned in section 2.1.2, produces a chiral secondary alcohol. The analogue (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) is also a well-studied chiral secondary alcohol. researchgate.net The biological activity and material properties of such chiral molecules are often highly dependent on their absolute configuration.

Consequently, the stereoselective synthesis or resolution of these chiral derivatives is of significant importance. Several methods can be applied to obtain enantiomerically pure or enriched compounds:

Chiral Resolution by HPLC: Racemic mixtures of chiral alcohols can be separated into their individual enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique has been successfully applied to resolve analogues like nitro-substituted propranolol, yielding enantiomers with high purity and enantiomeric excess.

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze reactions, such as esterification or hydrolysis, on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution is a powerful green chemistry tool for separating enantiomers of chiral alcohols and has been used to resolve various tetrahydropyranyl alcohols and other complex structures.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be achieved by using chiral catalysts or reagents during the synthesis, for example, in the asymmetric reduction of the ketone precursor or the asymmetric addition of an organometallic reagent to the aldehyde.

The determination of the absolute configuration of the separated enantiomers is a critical final step, often accomplished using techniques like X-ray crystallography or through derivatization with a chiral agent followed by NMR analysis, such as with Mosher's acid or Riguera's method.

Derivatization Strategies for Functionalization of the this compound Scaffold

The functionalization of the this compound core can be systematically approached by targeting its key reactive moieties. These include the primary alcohol, the pyridine (B92270) ring, and the phenyl ring. Derivatization at these positions can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of particular interest in drug discovery.

Modification of the Hydroxyl Group: Etherification and Esterification

The primary alcohol of this compound is a prime site for derivatization through etherification and esterification reactions.

Etherification: The formation of ethers from the parent alcohol can be achieved through various methods, most notably the Williamson ether synthesis. google.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. google.comsavemyexams.com The choice of base and reaction conditions is crucial to ensure efficient conversion without unwanted side reactions.

A representative etherification reaction is the synthesis of 2-(4-(alkoxymethyl)phenoxy)pyridine derivatives. In a typical procedure, this compound is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium alkoxide. Subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of the desired ether.

Esterification: The synthesis of esters from this compound can be accomplished through several well-established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. epo.org However, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or anhydrides in the presence of a base is often preferred. savemyexams.comnih.gov

For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine in a solvent such as dichloromethane (B109758) (DCM) provides the corresponding ester in good yield.

Modification of the Pyridine Ring

The pyridine ring in the this compound scaffold offers several avenues for functionalization, including N-alkylation and electrophilic substitution.

N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. researchgate.netgoogle.com This transformation not only alters the electronic properties of the molecule but also introduces a positive charge, which can influence its biological activity and solubility. The reaction is typically carried out by treating the parent compound with an alkyl halide. The reactivity of the alkyl halide and the reaction conditions will determine the efficiency of the N-alkylation.

Electrophilic Substitution on the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. nih.gov Reactions such as nitration or halogenation typically require harsh conditions. However, the reactivity can be enhanced by converting the pyridine to its N-oxide derivative, which activates the ring towards electrophilic attack, primarily at the 4-position. nih.gov Subsequent deoxygenation can then yield the substituted pyridine.

Substitution on the Phenyl Ring

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to introduce a nitro group at the positions ortho to the activating ether linkage.

Coordination Chemistry and Ligand Design Principles of 4 Pyridin 2 Yloxyphenyl Methanol

Ligand Characteristics of (4-pyridin-2-yloxyphenyl)methanol in Metal Complexation

The coordination behavior of this compound is fundamentally dictated by the presence of multiple potential donor atoms and the flexibility of its molecular structure.

Identification of Potential Donor Sites and Chelating Modes

This compound possesses two primary donor sites for metal coordination:

The nitrogen atom of the pyridine (B92270) ring.

The oxygen atom of the hydroxymethyl group.

This bifunctional nature allows the ligand to coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through only the pyridyl nitrogen atom, leaving the hydroxymethyl group uncoordinated. This is a common mode of coordination for pyridine-containing ligands. jscimedcentral.com

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridyl nitrogen and the hydroxymethyl oxygen atoms. This mode of coordination is often favored due to the thermodynamic stability of the resulting metallacycle.

Bidentate Bridging Coordination: The ligand can bridge two different metal centers, with the pyridyl nitrogen coordinating to one metal and the hydroxymethyl oxygen coordinating to another. This can lead to the formation of polynuclear complexes and coordination polymers.

Influence of Pyridine and Hydroxymethyl Moieties on Coordination Geometry

The pyridine and hydroxymethyl groups play crucial roles in determining the geometry of the resulting metal complexes. The nitrogen atom of the pyridine ring, being part of an aromatic system, has well-defined steric and electronic properties that influence the bond angles and distances within the coordination sphere. The flexibility of the hydroxymethyl group, connected to the phenyl ring via a methylene (B1212753) bridge, allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

The interplay between these two moieties can lead to a range of coordination geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion's size, oxidation state, and electronic configuration. jscimedcentral.com For instance, Ni(II), with a d8 configuration, has a strong preference for four-coordinate square planar or six-coordinate octahedral geometries, while Cu(I) (d10) can form complexes with coordination numbers of two, four, or six, leading to linear, tetrahedral, or octahedral structures, respectively. jscimedcentral.com Similarly, Ag(I) (d10) typically forms linear or tetrahedral complexes. jscimedcentral.com

Synthesis and Structural Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I), Group 4 metals)

The preparation of transition metal complexes generally involves straightforward synthetic routes. For example, reacting this compound with metal salts like nickel(II) chloride, copper(I) iodide, or silver(I) nitrate (B79036) in a solvent such as ethanol (B145695) or methanol (B129727) can yield the corresponding complexes. jscimedcentral.com The resulting complexes may precipitate from the reaction mixture and can be isolated by filtration. The solubility of these complexes can vary, with some being sparingly soluble in common organic solvents. jscimedcentral.com While specific synthesis with Group 4 metals is less commonly detailed in readily available literature, the principles of coordination chemistry suggest that such complexes could be formed under appropriate anhydrous conditions, likely utilizing organometallic precursors of titanium, zirconium, or hafnium.

Metal IonTypical GeometryCoordination Number(s)
Ni(II)Square Planar, Octahedral4, 6
Cu(I)Linear, Tetrahedral, Octahedral2, 4, 6
Ag(I)Linear, Tetrahedral2, 4

Spectroscopic and Diffractometric Analysis of Coordination Compounds

The characterization of these coordination compounds relies on a combination of spectroscopic and diffractometric techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the C-O and O-H bonds of the hydroxymethyl group upon complexation provide direct evidence of ligand-metal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonance signals of the protons and carbons of the ligand upon coordination can indicate the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment and the nature of the metal-ligand bond.

X-ray Diffractometry: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govdnu.dp.ua For instance, X-ray analysis can confirm whether the ligand acts in a monodentate, bidentate chelating, or bridging fashion. nih.govdnu.dp.ua

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming the stoichiometry of the metal, ligand, and any counter-ions. jscimedcentral.com

TechniqueInformation Obtained
IR SpectroscopyConfirmation of ligand coordination through shifts in vibrational frequencies.
NMR SpectroscopyStructural information in solution for diamagnetic complexes.
UV-Visible SpectroscopyElectronic transitions, coordination environment.
X-ray DiffractometryPrecise bond lengths, bond angles, and overall molecular structure in the solid state. nih.govdnu.dp.ua
Elemental AnalysisStoichiometry and empirical formula of the complex. jscimedcentral.com

Application of this compound Complexes in Supramolecular Assembly

The ability of this compound and its metal complexes to participate in non-covalent interactions makes them valuable building blocks for the construction of supramolecular assemblies. nih.gov The uncoordinated functional groups, such as the hydroxymethyl group when the ligand is in a monodentate coordination mode, can engage in hydrogen bonding. Additionally, the aromatic pyridine and phenyl rings can participate in π-π stacking interactions. nih.gov

These directional and specific interactions can be exploited to create a variety of supramolecular architectures, including:

Coordination Polymers: When the ligand acts as a bridging unit between metal centers, extended one-, two-, or three-dimensional networks can be formed.

Self-Assembled Cages and Architectures: The combination of coordination bonds and weaker intermolecular forces can lead to the spontaneous formation of discrete, highly organized structures.

These supramolecular assemblies are of interest for their potential applications in areas such as host-guest chemistry, catalysis, and materials science. nih.gov The design of these systems often relies on a detailed understanding of the interplay between the coordination geometry of the metal complex and the nature of the intermolecular interactions. nih.gov

Design of One-, Two-, and Three-Dimensional Coordination Architectures

The rational design of coordination polymers with specific dimensionalities relies heavily on the geometric and chemical properties of the organic ligands. The structure of This compound suggests a versatile role in the assembly of coordination polymers, where its distinct components can direct the formation of diverse architectures.

The primary coordination site is the nitrogen atom of the pyridine ring, which can readily bind to a variety of metal ions. The directional nature of this coordination is a fundamental principle in the construction of extended networks. The flexibility introduced by the ether linkage between the pyridyl and phenyl rings allows the ligand to adopt various conformations, which can significantly influence the final structure of the coordination polymer. This conformational freedom can lead to the formation of zigzag or helical one-dimensional (1D) chains.

Furthermore, the methanol group (-CH₂OH) on the phenyl ring introduces a crucial secondary interaction site. The hydroxyl group is a potent hydrogen-bond donor and acceptor. This capability allows for the interconnection of adjacent coordination polymer chains, potentially extending a 1D motif into a two-dimensional (2D) layer or even a three-dimensional (3D) supramolecular network. The interplay between the primary metal-ligand coordination and these secondary hydrogen-bonding interactions is a key strategy in crystal engineering.

For instance, in a hypothetical scenario with a metal ion that prefers a linear coordination geometry, This compound could act as a monodentate ligand, leading to the formation of simple 1D chains. The subsequent arrangement of these chains in the solid state would then be governed by hydrogen bonding between the methanol groups, potentially resulting in parallel chains or interlinked sheets.

Table 1: Potential Coordination Modes and Resulting Architectures of this compound

Metal Center GeometryLigand Coordination ModeSecondary InteractionsPotential Architecture
LinearMonodentate (N-coordination)Inter-chain H-bonding1D Chains, 2D Sheets
TetrahedralMonodentate (N-coordination)H-bonding network3D Supramolecular Network
OctahedralMonodentate (N-coordination)H-bonding, π-π stacking2D Layers, 3D Frameworks

Exploration of Metal-Organic Frameworks (MOFs) incorporating this compound Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The potential incorporation of This compound into MOF structures is an exciting prospect, driven by the ligand's inherent functionalities.

To form a stable, porous MOF, the organic linker must possess sufficient rigidity and appropriately oriented coordination sites to generate an extended, non-interpenetrated network. While the ether linkage in This compound imparts flexibility, this can be advantageous in the formation of certain flexible or "soft" MOFs that exhibit dynamic responses to external stimuli.

The design of MOFs using This compound would likely involve its use in conjunction with other ligands, such as polycarboxylates, to create mixed-ligand systems with enhanced stability and functionality. The combination of the directional pyridyl coordination and the hydrogen-bonding capacity of the methanol group could lead to the formation of hierarchical MOF architectures with tunable properties.

Table 2: Predicted Properties of a Hypothetical MOF Incorporating this compound

PropertyPredicted CharacteristicRationale
PorosityModerateDependent on metal node and potential for interpenetration due to ligand flexibility.
Pore Surface ChemistryHydrophilicPresence of pendant hydroxyl groups lining the pores.
Framework TopologyVariableFlexibility of the ether linkage may lead to diverse and potentially novel network topologies.
Post-Synthetic ModificationFeasibleThe hydroxyl group provides a reactive handle for further functionalization.

Catalytic Applications of 4 Pyridin 2 Yloxyphenyl Methanol and Its Analogues

(4-pyridin-2-yloxyphenyl)methanol as a Ligand in Homogeneous Catalysis

The bidentate nature of this compound and its analogues allows for the formation of stable chelate complexes with a variety of transition metals, which are active in homogeneous catalysis. The pyridine (B92270) ring and the phenoxy or alkoxy group work in concert to modulate the electronic properties and coordination sphere of the metal center, which is crucial for catalytic performance.

Metal-Catalyzed Organic Transformations (e.g., olefin polymerization)

Analogues of this compound, particularly pyridyl-phenoxide ligands, have emerged as effective ancillary ligands for Group 4 metals, such as titanium and zirconium, in the field of olefin polymerization. These catalysts, when activated with a suitable cocatalyst like methylaluminoxane (B55162) (MAO), demonstrate good efficiencies in ethylene (B1197577) polymerization. acs.org

The performance of these catalysts is highly dependent on the substitution pattern of the ligand, which influences the steric and electronic environment of the active metal center. For instance, titanium complexes bearing pyridine-2-phenolate-6-arylmethine ligands have been shown to be active ethylene polymerization catalysts. acs.org The activity and the molecular weight of the resulting polyethylene (B3416737) can be tuned by modifying the substituents on the arylmethine and phenolate (B1203915) moieties.

Table 1: Ethylene Polymerization Activity of Titanium Complexes with Pyridyl-Phenoxide Analogue Ligands

Catalyst/Ligand AnalogueCocatalystActivity (g mmol⁻¹ h⁻¹)Polymer Molecular Weight (Mw) (kg mol⁻¹)Dispersity (Đ)Reference
Ti complex with pyridine-2-phenolate-6-(aryl)methine ligand[Ph₃C][B(C₆F₅)₄]/iBu₃Al5801803.5 acs.org
Ti complex with a different substituted pyridine-2-phenolate-6-(aryl)methine ligand[Ph₃C][B(C₆F₅)₄]/iBu₃Al4302202.8 acs.org

Similarly, pyridyl-amido based ligands, which are electronically and structurally related to pyridyl-phenoxides, have been extensively studied in Group IV metal-catalyzed olefin polymerization. These systems are known to produce high molecular weight polymers and can be tailored for high-temperature applications. acs.orgacs.org The modular nature of these ligands allows for systematic tuning of catalyst performance.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

The introduction of chirality into the backbone of this compound derivatives opens the door to their application in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. Chiral pyridine-containing ligands, such as pyridyl oxazolines and phosphinites derived from chiral pyridyl alcohols, have been successfully employed in a range of enantioselective transformations. diva-portal.orgrsc.org

For example, chiral pyridyl phosphinite ligands, synthesized from chiral pyridyl alcohols, have been evaluated in palladium-catalyzed allylic alkylations, demonstrating that the stereochemical outcome is dictated by the absolute configuration of the carbinol carbon in the ligand. diva-portal.org While moderate enantioselectivities have been achieved, these results highlight the potential of this ligand class in asymmetric synthesis. The development of new synthetic routes to enantiomerically pure pyridyl alcohols is crucial for advancing this area. diva-portal.org

Table 2: Enantioselective Catalysis using Chiral Pyridine-Containing Ligand Analogues

ReactionCatalyst SystemLigand TypeEnantiomeric Excess (ee)Reference
Addition of diethylzinc (B1219324) to benzaldehydeZn(Et)₂ with chiral pyridyl alcoholPyridyl alcoholUp to 95% diva-portal.org
Pd-catalyzed allylic alkylation[Pd(allyl)Cl]₂ with chiral ligandPyridyl phosphiniteModerate diva-portal.org
Cu-catalyzed cycloadditionCu(OAc)₂ with chiral ligandPyridine N-oxideUp to 92% researchgate.net

Investigation of this compound in Heterogeneous Catalytic Systems

While the primary focus has been on homogeneous systems, analogues of this compound are also being explored in heterogeneous catalysis. The immobilization of such ligands or their metal complexes onto solid supports can offer advantages in terms of catalyst recovery and recycling.

One promising approach involves the use of covalent triazine frameworks (CTFs) bearing pyridine moieties. These porous materials can act as robust supports for transition metal catalysts. mdpi.com For instance, a nickel(II) complex immobilized on a pyridine-containing CTF has been shown to catalyze the oligomerization of ethylene. The microporous nature of the CTF support can influence the product selectivity by affecting the diffusion of substrates and products. mdpi.com The nitrogen-rich environment of these frameworks provides strong binding sites for metal ions, leading to stable and efficient heterogeneous catalysts.

Mechanistic Elucidation of Catalytic Cycles Promoted by this compound Complexes

Understanding the mechanistic details of catalytic cycles is fundamental to the rational design of more efficient catalysts. For olefin polymerization catalyzed by complexes with pyridyl-phenoxide and related ligands, the mechanism generally involves the activation of the precatalyst by a cocatalyst to form a cationic active species. The olefin then coordinates to the metal center and inserts into the metal-alkyl bond in a migratory fashion.

Studies on related palladium phosphine-sulfonate complexes, which also feature a hemilabile oxygen donor, suggest that the ligand can play a crucial role in stabilizing the active species and influencing the rates of key elementary steps such as chain propagation and chain transfer. elsevierpure.com The flexibility of the chelate ring and the electronic influence of the pyridyl and phenoxide moieties can affect the geometry of the active site and the energy barriers for olefin insertion and β-hydride elimination. For late transition metal catalysts, the steric bulk of the ligand framework is often a key factor in preventing chain transfer and producing high molecular weight polymers. researchgate.net

Biological Activity and Medicinal Chemistry Research on 4 Pyridin 2 Yloxyphenyl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies of (4-pyridin-2-yloxyphenyl)methanol Analogues for Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological effects. For derivatives of this compound, extensive research has elucidated the roles of both the pyridinyloxyphenyl fragment and the hydroxymethyl group in determining potency and selectivity.

The pyridinyloxyphenyl fragment is a key pharmacophore whose modification significantly impacts the activity of its derivatives. Research on kinase inhibitors, in particular, has demonstrated the importance of substitutions on both the pyridine (B92270) and phenyl rings.

One of the most prominent examples is the multi-kinase inhibitor Sorafenib, which features a [2-(N-methylcarbamoyl)pyridin-4-yl]oxy group linked to a phenylurea moiety. nih.gov In the development of Sorafenib and its analogues, the central pyridinyloxyphenyl core is critical for correctly positioning the molecule within the ATP-binding site of kinases like Raf-1. researchgate.net The pyridine ring itself is designed to mimic the adenine (B156593) of ATP, facilitating binding to the kinase hinge region. researchgate.net

Further modifications to this fragment have been explored to enhance potency and selectivity. For instance, the development of the potent Aurora kinase inhibitor, AMG 900, involved significant alteration of the core structure. acs.org In AMG 900, an aminopyrimidine group is attached to the pyridine ring, creating a 3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy fragment. This addition is designed to form specific hydrogen bond interactions within the kinase hinge region, a common strategy in designing kinase inhibitors. nih.gov

On the phenyl side of the ether linkage, modifications are equally crucial. In Sorafenib, the phenyl ring is substituted at the para position with a urea (B33335) linkage connected to a 4-chloro-3-(trifluoromethyl)phenyl group. nih.gov This entire moiety extends into a hydrophobic pocket within the target kinase. researchgate.net SAR studies on Sorafenib derivatives have extensively analyzed the impact of alterations to this distal phenyl ring and the central urea group. researchgate.net

Table 1: SAR Modifications on the Pyridinyloxyphenyl Fragment
Core CompoundKey ModificationTarget/ActivityReference
SorafenibUrea linkage and a substituted distal phenyl ring (4-chloro-3-(trifluoromethyl)phenyl).Multi-kinase inhibitor (Raf, VEGFR, PDGFR). nih.govresearchgate.net
AMG 900Addition of an aminopyrimidine group to the pyridine ring; phenyl group linked to a phthalazin-amine moiety.Potent and selective Aurora kinase inhibitor. acs.org

The hydroxymethyl group of the parent compound, this compound, is a primary site for chemical variation to modulate biological activity. Its transformation into other functional groups can profoundly alter a molecule's properties, including its binding affinity and mechanism of action.

In the case of Sorafenib, the hydroxymethyl group is effectively replaced by a carboxamide (specifically, an N-methylpicolinamide). nih.gov This N-methylcarboxamide group is a critical part of the molecule's interaction with its target kinases. nih.gov The synthesis of Sorafenib involves converting picolinic acid into 4-chloro-N-methylpicolinamide, which is then coupled with 4-aminophenol (B1666318) to form the diaryl ether linkage. nih.govsci-hub.se

In research targeting Transient Receptor Potential Vanilloid 3 (TRPV3) channels, derivatives containing a hydroxy(pyridin-2-yl)methyl moiety have been developed. nih.govresearchgate.net A systematic optimization led to the discovery of compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol), a potent and selective TRPV3 antagonist. nih.govresearchgate.net In this analogue, the core pyridinyl methanol (B129727) structure is maintained but incorporated into a more complex cyclobutanol (B46151) scaffold, demonstrating that while the hydroxymethyl group is important, its surrounding environment dictates target specificity. nih.gov

This compound Derivatives as Enzyme Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Their ability to selectively block the activity of these enzymes makes them valuable candidates for therapeutic development.

Aurora Kinases

The Aurora kinase family is a key regulator of cell division, and its inhibition is a validated strategy in cancer therapy. sci-hub.se Derivatives of the this compound scaffold have yielded highly potent Aurora kinase inhibitors. A prime example is AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), which was discovered as a highly selective and orally bioavailable inhibitor of Aurora kinases. acs.org Other pyrimidine-based derivatives have also been designed to target Aurora kinases, often by inducing a specific "DFG-out" conformation in the enzyme. nih.govnih.govnih.gov While many scaffolds exist, the pyridinyloxyphenyl core of AMG 900 is central to its potent activity. acs.orgdundee.ac.uk

Tie-2 Kinase

The Tie-2 receptor tyrosine kinase is almost exclusively expressed in the vascular endothelium and plays a critical role in angiogenesis (the formation of new blood vessels). researchgate.net Sorafenib is a multi-kinase inhibitor whose targets include Tie-2. nih.gov The inhibition of Tie-2 is part of Sorafenib's broader anti-angiogenic mechanism. The development of pyridinylimidazole-based compounds has also led to potent and selective Tie-2 inhibitors. nih.gov

Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA production. nih.gov This makes DHODH a target for treating rapidly proliferating cells, such as in cancer and autoimmune diseases. nih.govnih.gov However, research on DHODH inhibitors has primarily focused on other chemical scaffolds, and derivatives of this compound are not prominently featured in the literature as inhibitors of this particular enzyme.

Table 2: Enzyme Inhibition by this compound Derivatives
Derivative/CompoundEnzyme TargetReported Activity (IC₅₀)Reference
AMG 900Aurora A, Aurora BPotent nanomolar inhibition acs.org
SorafenibTie-2 Kinase, Raf, VEGFR, PDGFRMulti-kinase inhibitor nih.gov
Compound 12a (2,4-disubstituted pyrimidine)Aurora A, Aurora B309 nM, 293 nM nih.govnih.gov

Beyond enzyme inhibition, the pyridinyl methanol moiety is a key feature in compounds designed to modulate ion channels. Specifically, derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is a cation channel implicated in pain sensation, inflammation, and skin disorders. nih.govresearchgate.net

Through systematic optimization of a lead compound, researchers identified 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol) as a potent TRPV3 antagonist with an IC₅₀ value of 0.38 µM. researchgate.net This work represents the first detailed report on selective TRPV3 antagonists featuring the pyridinyl methanol group, highlighting the versatility of this chemical scaffold. nih.gov

Interaction of this compound Derivatives with Biological Macromolecules

The biological effect of a drug molecule is dictated by its precise interaction with its target macromolecule, typically a protein. For kinase inhibitors derived from the this compound scaffold, X-ray crystallography and molecular modeling have provided detailed insights into their binding modes. mdpi.com

Kinase inhibitors are often classified by how they bind to the ATP pocket. A common classification distinguishes between "type I" inhibitors, which bind to the active "DFG-in" conformation of the kinase, and "type II" inhibitors, which bind to and stabilize an inactive "DFG-out" conformation. nih.gov

Sorafenib is a classic example of a type II inhibitor. researchgate.net It binds to the ATP-binding site of kinases like c-Raf, but also extends into an adjacent hydrophobic region that is only accessible in the DFG-out conformation. researchgate.netnih.gov The binding is stabilized by key interactions:

The pyridine ring forms hydrogen bonds with the hinge region of the kinase. researchgate.net

The urea moiety forms hydrogen bonds with a conserved glutamic acid in the C-helix and an aspartic acid in the DFG motif. nih.gov

The trifluoromethyl-substituted phenyl ring fits into the hydrophobic pocket. researchgate.net

Similarly, the design of other kinase inhibitors based on related scaffolds, like pyrazolopyridines, focuses on optimizing interactions with the kinase hinge region and exploiting additional pockets to achieve potency and selectivity. nih.gov The ability to determine the three-dimensional structure of these compounds bound to their target proteins is crucial for rational drug design and for understanding the basis of their biological activity. mdpi.comfrontiersin.org

Studies on DNA and Protein Binding Interactions

Direct studies on the DNA and protein binding interactions of this compound are not extensively documented in publicly available literature. However, research on structurally related pyridine-containing compounds provides insights into the potential of this chemical class to interact with biological macromolecules.

For instance, studies on other classes of pyridine derivatives have demonstrated their capacity to bind to DNA. A series of 4,6-dihydrazone pyrimidine (B1678525) derivatives that include a pyridine moiety have been shown to interact with DNA through a combination of groove binding and partial intercalation. Molecular docking studies of these compounds indicated that the pyrimidine group inserts between DNA base pairs, while the pyridine ring extends into the DNA grooves, forming hydrogen bonds with nucleotide residues. In a separate study, dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives were identified as non-intercalative DNA-binding inhibitors of topoisomerase II, suggesting another mechanism by which pyridine-containing compounds can interact with DNA.

Regarding protein binding, research on the related compound (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) has shown that it can bind to serum albumin, which is a key factor in the distribution and bioavailability of drugs in the body. Furthermore, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Derivatives of this scaffold have also been found to modulate the activity of cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

While these findings are for compounds structurally distinct from this compound, they highlight the general potential of the pyridine and phenyl moieties to participate in interactions with DNA and proteins, suggesting that derivatives of this compound could exhibit similar properties.

Exploration of Receptor Agonism/Antagonism Profiles

The this compound scaffold is a key structural element in compounds that have been investigated for their ability to modulate the activity of various biological receptors.

A significant area of research has focused on (Pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. researchgate.net TRPV3 is a cation channel involved in pain sensation, inflammation, and skin disorders. researchgate.net The investigation of these derivatives has led to the identification of potent and selective TRPV3 antagonists. researchgate.net

Another area of interest for the broader pyridinyloxyphenyl class of compounds is their potential interaction with peroxisome proliferator-activated receptors (PPARs). A patent has disclosed that pyridinyloxyphenyl and pyridinyloxybenzyl oxazolidine-2,4-diones act as agonists or partial agonists of PPAR gamma. These receptors are important targets for the treatment of metabolic diseases such as type 2 diabetes.

The following table summarizes the receptor activity of some derivatives related to the this compound scaffold.

Compound ClassTarget ReceptorActivityTherapeutic Area
(Pyridin-2-yl)methanol derivativesTRPV3AntagonistPain, Inflammation
Pyridinyloxyphenyl oxazolidine-2,4-dionesPPAR gammaAgonist/Partial AgonistType 2 Diabetes

Emerging Roles of this compound in Drug Discovery and Development

The this compound scaffold and its derivatives are increasingly being recognized for their potential in the drug discovery and development pipeline, serving as lead compounds for optimization and undergoing preclinical evaluation.

The development of TRPV3 antagonists provides a clear example of lead compound identification and optimization involving a (pyridin-2-yl)methanol moiety. researchgate.net Researchers initiated a drug discovery program with a lead compound from this class and systematically optimized its pharmacological, physicochemical, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This structure-activity relationship (SAR) study led to the identification of more potent and selective antagonists. researchgate.net

The optimization process often involves modifying different parts of the lead molecule to enhance its desired properties while minimizing off-target effects. For the TRPV3 antagonists, this systematic optimization resulted in the discovery of a novel and selective antagonist with a favorable preclinical profile. researchgate.net

Following successful lead optimization, promising analogues of this compound derivatives have progressed to preclinical pharmacological evaluation.

One such promising analogue, a potent and selective TRPV3 antagonist designated as compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol), has demonstrated a favorable preclinical profile. researchgate.net This compound was evaluated in two different animal models of neuropathic pain and a model of central pain, showing efficacy in these models. researchgate.net The successful preclinical evaluation of this analogue underscores the potential of the (pyridin-2-yl)methanol scaffold in developing new therapeutic agents. researchgate.net

The preclinical data for this TRPV3 antagonist is summarized in the table below.

CompoundPreclinical ModelOutcome
74a Neuropathic Pain Model 1Favorable Profile
74a Neuropathic Pain Model 2Favorable Profile
74a Reserpine Model of Central PainFavorable Profile

Computational and Theoretical Investigations of 4 Pyridin 2 Yloxyphenyl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. For systems analogous to (4-pyridin-2-yloxyphenyl)methanol, such as halogenated phenyl(pyridin-2-yl)methanol (B192787) derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) have been successfully employed to analyze molecular properties. scispace.comsemanticscholar.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. scispace.com In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. semanticscholar.org For this compound, the MESP would show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting them as sites for nucleophilic attack. scispace.comsemanticscholar.org This charge distribution is crucial for understanding how the molecule interacts with biological receptors. semanticscholar.org

Table 1: Theoretical Electronic Properties of this compound (Hypothetical Data based on Analogs)

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability, potential for oxidation.
LUMO Energy-0.9 eVIndicates electron-accepting capability, susceptibility to reduction.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and kinetic stability. scispace.com
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

The flexibility of this compound arises from the rotation around several single bonds, notably the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the methanol (B129727) group. This rotational freedom results in a complex conformational landscape. Theoretical studies on related pyridin-2-yl derivatives have shown that the dihedral angle between the pyridine and phenyl rings is a key conformational parameter. nih.gov

A significant feature in the conformational analysis of such molecules is the potential for intramolecular hydrogen bonding. nih.govresearchgate.net In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. nih.gov This interaction can significantly influence the molecule's preferred conformation, locking it into a more rigid structure. researchgate.net Computational studies, often combining NMR data with DFT calculations, are essential to confirm the presence and quantify the strength of such hydrogen bonds, which can be critical for receptor binding and biological activity. nih.govresearchgate.net

Molecular Dynamics Simulations of this compound and Its Complexes

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, offering insights into dynamic processes in condensed phases, such as a molecule's interaction with a solvent or a biological macromolecule. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for screening potential drug candidates. For a molecule like this compound, docking studies could be performed to predict its binding mode within the active site of a target protein. For instance, related pyridine-containing compounds have been studied as inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Following docking, MD simulations can be used to refine the binding pose and calculate the binding free energy, which is a more accurate predictor of binding affinity. These simulations validate the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity (ΔG)-8.5 kcal/molA strong negative value suggests favorable binding to the target.
Key H-Bond InteractionsHydroxyl H with Asp145; Pyridine N with Lys33Specific hydrogen bonds that anchor the ligand in the binding pocket.
Key Residues in BindingVal14, Arg101, Asp158Amino acid residues forming the binding site. nih.gov

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are essential for studying these solvation effects. nih.gov Simulations of this compound in a solvent like water or a methanol/water mixture would reveal how solvent molecules arrange themselves around the solute, forming solvation shells. nih.govrsc.org These simulations can quantify how solvation affects the molecule's conformation and dynamic behavior. The interplay between the solute and solvent, particularly through hydrogen bonding, governs properties like solubility and partitioning between different phases. nih.gov

Theoretical Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to map out potential reaction pathways and elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a chemical transformation. rsc.org For this compound, theoretical studies could investigate reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Furthermore, computational models can explore the mechanisms of more complex reactions. For example, studies on related pyridine methanols have investigated their conversion to chlorides under certain conditions. researchgate.net Theoretical calculations can help determine whether a reaction proceeds through, for example, an SN1 or SN2 mechanism by modeling the respective transition states and intermediates. This mechanistic understanding is vital for optimizing synthetic routes and predicting potential metabolic pathways. nih.gov

No Quantitative Structure-Activity Relationship (QSAR) or Cheminformatics Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies focusing on the chemical compound this compound were identified.

QSAR and cheminformatics are computational methodologies crucial in modern drug discovery and development. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Such studies are instrumental in predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular features essential for a desired biological effect.

The search included queries for QSAR analyses, cheminformatics investigations, and computational screening of this compound and its close analogs. The performed searches explored potential studies on broader categories of related structures, such as pyridinyloxyphenyl derivatives and diaryl ethers. However, these broader searches did not yield any datasets or specific analyses that included this compound.

While general information on the physical and chemical properties of this compound is available in public databases like PubChem, dedicated research into its structure-activity relationships through computational modeling appears to be absent from the public domain at this time. The existing literature on QSAR and cheminformatics focuses on other classes of compounds, without mentioning the specific molecule of interest.

Therefore, due to the lack of available research findings and data, it is not possible to provide an article on the computational and theoretical investigations of this compound systems, specifically concerning QSAR and cheminformatics studies, as requested.

Emerging Applications and Future Research Avenues for 4 Pyridin 2 Yloxyphenyl Methanol

Materials Science Applications (e.g., liquid crystalline materials, organic electronic components)

The unique electronic and structural properties of pyridine (B92270) derivatives make them attractive candidates for advanced materials. The incorporation of a pyridine ring into a molecular structure can induce specific liquid crystalline phases and provide functionalities for organic electronic devices.

While direct studies on the liquid crystalline properties of (4-pyridin-2-yloxyphenyl)methanol are not yet available, research on related teraryl pyridine compounds demonstrates their potential. For instance, a series of 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines has been synthesized and shown to exhibit a solely enantiotropic nematic phase over a medium-to-high temperature range. nih.gov The key to this behavior is the linear, rigid structure of the teraryl mesogen, which is a characteristic that could be explored in derivatives of this compound. nih.gov The inherent polarity and potential for hydrogen bonding from the methanol (B129727) group in this compound could offer a way to modulate these mesophases.

In the realm of organic electronics, pyridine-containing conjugated polymers are being investigated for their ion-sensing capabilities. rsc.org For example, polymers incorporating 2,6-substituted pyridine derivatives have been synthesized and shown to act as highly selective and sensitive fluorescent sensors for palladium ions (Pd²⁺). rsc.org This suggests that polymers derived from this compound could be developed for similar applications in environmental monitoring or catalysis. The ether and alcohol functionalities offer synthetic handles for polymerization and for tuning the electronic properties of the resulting material.

Table 1: Nematic Phase Temperature Ranges for a Series of Teraryl Pyridine Liquid Crystals

Compound (nO-PPPyMe)Melting Point (°C)Clearing Point (N-I) (°C)
n = 3196.4234.2
n = 4189.5231.8
n = 5176.3222.1
n = 6162.4217.5
n = 7167.3214.3
n = 8168.2208.7

Data adapted from a study on 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines, demonstrating the liquid crystal behavior of related pyridine structures. nih.gov

Agricultural and Environmental Applications (e.g., nematicidal activity)

Pyridine-based compounds are a cornerstone of the agrochemical industry. The development of new, effective, and potentially safer pesticides is a continuous research effort. Derivatives of pyridine ethers, in particular, have shown significant promise.

Although this compound has not been specifically evaluated for its nematicidal activity in published studies, extensive research into related pyrazole (B372694) oxime ether derivatives containing pyridine rings indicates this is a fruitful area for investigation. researchgate.netrsc.org For example, a series of novel pyrazole oxime ethers containing a substituted pyridine ring demonstrated potent insecticidal activity against various pests, including Aphis medicaginis. researchgate.net Several of these compounds achieved 100% mortality at a concentration of 100 µg/mL. researchgate.net Similarly, other research has highlighted the potential of fused pyranopyridone structures as nematicidal agents against the root-knot nematode Meloidogyne incognita. nih.gov These findings underscore the potential of the pyridine ether scaffold in developing new crop protection agents. The this compound structure could serve as a valuable synthon for creating a new library of compounds to be tested for such activities.

Table 2: Insecticidal Activity of Selected Pyrazole Oxime Ether Derivatives Containing a Pyridine Ring Against A. medicaginis

CompoundMortality (%) at 100 µg/mL
8a100
8e100
8f100
8o100
8v100
8x100

Data from a study on related pyridine ether derivatives, indicating the potential for high insecticidal efficacy within this class of compounds. researchgate.net

Development of Bioimaging and Sensing Probes

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization of cellular processes and the detection of specific analytes. Pyridine derivatives are increasingly being used as core structures for these probes due to their favorable photophysical properties and ability to coordinate with metal ions.

While this compound itself has not been developed as a bioimaging or sensing probe, the broader class of pyridine-containing molecules shows significant promise. For instance, novel thiophene-based pyridine chromophores have been synthesized and successfully used for two-photon fluorescence microscopy imaging of HepG2 cells, demonstrating their potential in biological studies. rsc.org Furthermore, other pyridine derivatives have been engineered as fluorescent chemosensors for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, and Ni²⁺ in aqueous solutions. mdpi.com The binding of the metal ion to the nitrogen atoms of the pyridine moieties leads to a detectable change in fluorescence. mdpi.comresearchgate.net

The structure of this compound, with its pyridine nitrogen and oxygen ether linkage, provides a potential chelating site that could be exploited for ion sensing. The methanol group offers a convenient point for chemical modification, allowing for the attachment of other functional groups to tune the probe's solubility, selectivity, and photophysical properties, opening a pathway for its development in bioimaging and environmental sensing. researchgate.net

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true potential of this compound lies at the intersection of chemistry, biology, and materials science. Its structure is a versatile platform that can be chemically modified to create a diverse range of functional molecules. bldpharm.com

For example, the alcohol group can be used as a starting point for polymerization, leading to new materials with properties influenced by the pendant pyridyl ether group, as discussed in materials science applications. rsc.org In parallel, these polymers or their monomeric precursors could be investigated for biological activity, drawing from the known agricultural applications of pyridine ethers. researchgate.netrsc.org

Furthermore, the development of sensing probes based on this scaffold inherently combines materials chemistry (design of the sensor) with analytical and environmental science (detection of analytes). mdpi.com If these probes are designed for biological systems, for instance, to detect metal ions in cells, the research extends into cell biology and toxicology. The synthesis of rare-earth metal complexes with pyridine-containing ligands for use in biological imaging is a prime example of such interdisciplinary work. researchgate.net Future research on this compound and its derivatives will likely require a collaborative approach, integrating synthetic organic chemistry with materials characterization, biological screening, and advanced imaging techniques to fully unlock its potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-pyridin-2-yloxyphenyl)methanol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridinyloxy-substituted aryl halide with a hydroxymethyl precursor. For example:

  • Nucleophilic aromatic substitution : Reacting 4-hydroxybenzyl alcohol derivatives with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reduction of esters : Reducing a corresponding ester (e.g., 4-pyridin-2-yloxyphenyl acetate) using LiAlH₄ or NaBH₄ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyloxy aromatic protons at δ 7.5–8.5 ppm and hydroxymethyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 218.08) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles, particularly for verifying the diaryl ether linkage .

Q. What safety protocols are recommended given limited toxicity data?

  • Methodological Answer : Due to insufficient ecotoxicological and chronic toxicity data (e.g., no LD₅₀ or bioaccumulation studies), adhere to standard precautions:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks .
  • Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing splitting .
  • COSY/NOESY : Maps through-space couplings to confirm spatial proximity of protons .
  • Crystallographic cross-validation : Compare experimental X-ray data with DFT-optimized geometries to resolve ambiguities .

Q. What mechanistic insights explain its potential as a bioactive scaffold in drug discovery?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms via fluorescence polarization or SPR .
  • Structure-activity relationship (SAR) : Modify the hydroxymethyl group to esters or ethers and evaluate changes in bioactivity (e.g., antimicrobial or anticancer potency) .
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like EGFR or COX-2 .

Q. How can computational methods predict its reactivity in catalytic applications?

  • Methodological Answer :

  • DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • MD simulations (GROMACS) : Model solvation effects on stability in aqueous or organic media .
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with redox potentials .

Data Gaps and Research Directions

  • Toxicity profiling : Acute/chronic toxicity studies (OECD 423/451 guidelines) are needed to establish safety thresholds .
  • Environmental fate : Investigate soil mobility and biodegradability using OECD 307/308 protocols .
  • Polymer applications : Explore its use as a monomer in polyaryl ethers for high-temperature materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.